7-Chloroquinoline-4-carboxylic acid

FAP inhibitor Cancer-associated fibroblasts Dipeptidyl peptidase

Medicinal chemists targeting FAP or antimalarial pathways require the correct 4-carboxylate isomer-substituting the 3- or 5-isomer causes synthetic failure or complete loss of activity. 7-Chloroquinoline-4-carboxylic acid (CAS 13337-66-1) provides the validated 4-COOH handle essential for amide/ester conjugation. • FAP inhibitor core: 7-Cl substituent achieves >1,400-fold potency gain over unsubstituted analogs. • Antimalarial scaffold: Sub-micromolar IC50 vs. chloroquine-sensitive and -resistant P. falciparum. • Supply: ≥98% purity, available from mg to kg scale with defined specs (moisture ≤0.5%).

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 13337-66-1
Cat. No. B089183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-4-carboxylic acid
CAS13337-66-1
Synonyms7-chloroquinoline-4-carboxylic acid
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)C(=O)O
InChIInChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
InChIKeyTXYVRYRRTQYTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinoline-4-carboxylic acid for Antimalarial and FAP Research


7-Chloroquinoline-4-carboxylic acid is a heterocyclic aromatic building block containing a quinoline core with a chlorine substituent at the 7-position and a carboxylic acid group at the 4-position [1]. It serves as a pivotal intermediate in the synthesis of antimalarial agents, notably in the production of chloroquine and its derivatives, and has been identified as a key structural component in inhibitors of Fibroblast Activation Protein (FAP) [2]. The compound is commercially available with purity levels ranging from 95% to 98% (HPLC) and is supplied in solid form up to kilogram scale [3].

4
4-Carboxylate regioisomer for defined amide/ester conjugation in medicinal chemistry
Cl
7-Chloro substituent supports target engagement in FAP and antimalarial research scaffolds
Supplied as high-purity building block (solid, gram-to-kilogram scale) for reproducible synthesis

Why 7-Chloroquinoline-4-carboxylic acid Cannot Be Replaced


The position of the carboxylic acid group on the quinoline ring dictates both synthetic utility and biological activity. 7-Chloroquinoline-4-carboxylic acid features a 4-carboxylate moiety, which is essential for forming amide and ester derivatives via standard coupling reactions. This specific regiochemistry is non-interchangeable with the 3-carboxylate or 5-carboxylate isomers, as their distinct electronic and steric environments lead to divergent reactivity profiles and different biological outcomes [1]. For instance, the 4-carboxylate is directly conjugated with the quinoline nitrogen, enabling unique hydrogen-bonding patterns in target proteins such as FAP and alkaline phosphatases, a property lost in isomers with meta- or para-like carboxylate placements [2]. Substituting this compound with a different isomer can result in synthetic failure or a complete loss of desired biological activity, as demonstrated in SAR studies where positional changes of substituents on the quinoline core markedly alter inhibitory potency [3].

Regiochemistry mismatch
4-COOH enables conjugation with the quinoline nitrogen for unique hydrogen bonding; 3- or 5-COOH isomers may not replicate this interaction pattern.
Reactivity divergence
Acylation and coupling kinetics differ markedly among positional isomers, potentially shifting synthetic outcomes and derivative profiles.
Biological outcome shift
SAR studies indicate that positional changes on the quinoline core can alter inhibitory response; 4-COOH regioisomer is the established scaffold for reported FAP and antimalarial activities.

7-Chloroquinoline-4-carboxylic acid vs. Close Analogs


FAP Inhibition: Effect of 7-Chloro Substitution

In the development of Fibroblast Activation Protein (FAP) inhibitors, the 7-chloro substituent is a critical determinant of potency. 7-Chloroquinoline-4-carboxylic acid served as the core scaffold for a series of compounds that achieved IC50 values as low as 0.07 µM against purified FAP [1]. In contrast, the analogous unsubstituted quinoline-4-carboxylic acid, when evaluated as a control, exhibited no significant inhibition (IC50 > 100 µM) under identical assay conditions [1]. This demonstrates that the 7-chloro group is not merely a passive structural feature but a key pharmacophoric element for engaging the FAP active site.

FAP Inhibition
Head-to-head
7-Cl derivative
IC50 0.07 µM
vs
Unsubstituted
>100 µM
7-Chloro substitution supports FAP target-engagement context; >1,400-fold difference reported.
Purified FAP enzyme assay; context-dependent on derivative design.
FAP inhibitor Cancer-associated fibroblasts Dipeptidyl peptidase

Antimalarial Activity: 7-Chloroquinoline vs. Mefloquine Hybrids

When conjugated to dihydropyrimidinone (DHPM) partners via click chemistry, hybrids bearing the 7-chloroquinoline moiety consistently outperformed those with a mefloquine moiety. Four distinct 7-chloroquinoline-containing hybrids exhibited antimalarial activity below 1 µM (ranging from 138 to 567 nM) against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum [1]. In the same study, hybrids synthesized with a mefloquine moiety showed inferior activity, failing to achieve sub-micromolar potency and performing worse than both chloroquine and the 7-chloroquinoline hybrids [1]. This establishes the 7-chloroquinoline substructure as a superior warhead for generating potent antiplasmodial agents in this chemotype.

Antimalarial Activity
Head-to-head
7-Cl hybrids
138–567 nM
vs
Mefloquine hybrids
>1 µM
7-Chloroquinoline scaffold supports sub-µM antiplasmodial screening in CQ-sensitive and resistant strains.
P. falciparum NF54 and K1 strains; mefloquine hybrids did not reach sub-µM range.
Antimalarial Plasmodium falciparum Chloroquine resistance

Synthetic Yield: Nitrile Hydrolysis vs. Alternative Routes

A reliable and scalable method for preparing 7-chloroquinoline-4-carboxylic acid involves the basic hydrolysis of 7-chloroquinoline-4-carbonitrile, which proceeds with a 60% isolated yield after simple acidification and filtration . While this yield is moderate, it represents a straightforward, single-step conversion from a readily accessible nitrile precursor. Alternative synthetic routes, such as those starting from 4,7-dichloroquinoline, require multiple steps including selective reduction and palladium-catalyzed cross-coupling, which, while versatile for generating diverse derivatives, are more operationally complex and often have lower overall yields for the specific carboxylic acid target [1]. The nitrile hydrolysis route offers a direct and reproducible entry point for researchers who require the core acid as a starting material.

Synthetic Yield
Method context
60% isolated yield via nitrile hydrolysis (NaOH/MeOH, 68 °C, single step)
Direct synthetic access supports in-house preparation benchmarking.
Alternative multi-step routes exist; yield referenced at 250 mg scale.
Organic synthesis Process chemistry Yield optimization

Commercial Purity: 4-Isomer vs. 3-Isomer

The 4-carboxylic acid isomer (CAS 13337-66-1) is widely available from major chemical suppliers with a consistently high purity of ≥97% (often 98% by HPLC) . In contrast, the 3-carboxylic acid isomer (CAS 892874-49-6) is less common, and its purity specifications are less frequently disclosed or validated at the same level. For the 5-carboxylic acid isomer (CAS 1936252-00-4), while available, it is a much more recent entry to the market and is primarily offered by specialty vendors, often at a higher cost and with more variable purity . The established supply chain and rigorous quality control for the 4-isomer reduce the risk of batch-to-batch variability, which is a critical factor in reproducible medicinal chemistry and assay development.

Commercial Purity
Specification review
≥97% (HPLC) from multiple established vendors
High-purity supply chain reduces batch variability risk relative to less common 3- or 5-COOH isomers.
4-isomer purity records more extensive; moisture ≤0.5% typical.
Building block Purity Procurement

7-Chloroquinoline-4-carboxylic acid: Key Research Applications


FAP Inhibitor Development for Oncology

7-Chloroquinoline-4-carboxylic acid is an essential starting material for synthesizing potent inhibitors of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of over 90% of epithelial tumors [1]. The 7-chloro substituent is critical for achieving nanomolar potency, as evidenced by the >1,400-fold increase in IC50 compared to unsubstituted analogs. Researchers in cancer biology and medicinal chemistry should procure this specific building block to construct focused libraries of FAP-targeted therapeutics, radiopharmaceuticals, or FAP-activated prodrugs.

Novel Antimalarial Hybrids Overcoming Drug Resistance

The 7-chloroquinoline core is a validated pharmacophore for antimalarial drug discovery, and its carboxylic acid derivative at the 4-position provides a convenient handle for conjugation via amide or ester linkages [2]. Direct evidence shows that hybrids incorporating this scaffold achieve sub-micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, outperforming mefloquine-based hybrids [2]. This compound is therefore ideal for medicinal chemists aiming to synthesize new chemical entities that target the parasite's food vacuole while evading known resistance mechanisms.

Scalable Synthesis of Quinoline Drug Intermediates

For process chemists, 7-chloroquinoline-4-carboxylic acid is a practical intermediate. Its synthesis via nitrile hydrolysis is well-documented with a 60% yield under straightforward conditions (NaOH in methanol at 68 °C), making it accessible for in-house production if desired . Furthermore, its commercial availability in kilogram quantities with high purity (≥97%) and defined specifications (moisture ≤0.5%) from reputable suppliers makes it a reliable and scalable building block for industrial research and early-stage development [3].

Building Block for Alkaline Phosphatase Inhibitors

Quinoline-4-carboxylic acid has been established as a highly potent scaffold for developing inhibitors of human alkaline phosphatases, which are targets for various metabolic and bone disorders [4]. The 7-chloro derivative, in particular, is a key synthetic intermediate for exploring SAR around this chemotype. Its use ensures that the core pharmacophoric elements (the 4-carboxylate and the 7-chloro substituent) are correctly positioned, which is crucial for achieving the strong binding interactions observed in molecular modeling studies [4].

Application
Selection Property
Validation Focus
FAP inhibitor synthesis
7-Chloro-4-carboxylate regioisomer
FAP enzyme inhibition assay, SAR around quinoline core
Antimalarial hybrid synthesis
7-Chloroquinoline pharmacophore with 4-COOH linker
P. falciparum strain panel sensitivity, resistance context profiling
Scalable intermediate supply
Established nitrile hydrolysis protocol
Yield reproducibility, purity consistency at scale
Alkaline phosphatase inhibitor research
Quinoline-4-carboxylic acid hydrogen-bonding motif
Enzyme inhibition profile, molecular docking congruence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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